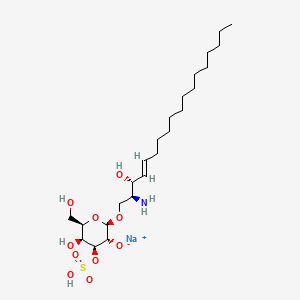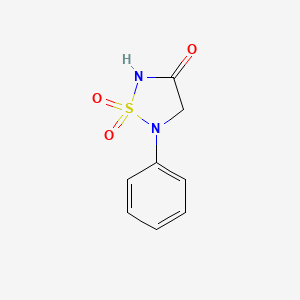
Pinoxepin hydrochloride
Übersicht
Beschreibung
Pinoxepin Hydrochloride is an antipsychotic compound belonging to the tricyclic group with a dibenzoxepin ring system. Developed in the 1960s, it was found to be effective in treating schizophrenia, similar to chlorpromazine and thioridazine . Despite its promising clinical trial results, it was never marketed .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Pinoxepinhydrochlorid beinhaltet die Reaktion von 2-Chlor-6H-dibenzocbenzoxepin-11-on mit 1-(2-Hydroxyethyl)piperazin unter bestimmten Bedingungen, um das gewünschte Produkt zu bilden . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Ethanol und einen Katalysator, um den Prozess zu erleichtern.
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Pinoxepinhydrochlorid sind aufgrund seiner begrenzten kommerziellen Verwendung nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung des Laborsyntheseprozesses beinhalten, wobei sichergestellt wird, dass die Reaktionsbedingungen für die großtechnische Produktion optimiert sind.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pinoxepinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Pinoxepinhydrochlorid in seine reduzierten Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Piperazinring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel ermöglichen Substitutionsreaktionen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide ergeben, während die Reduktion reduzierte Derivate von Pinoxepinhydrochlorid produzieren kann.
Wissenschaftliche Forschungsanwendungen
Pinoxepinhydrochlorid wurde hauptsächlich auf seine antipsychotischen Eigenschaften untersucht. Es hat sich gezeigt, dass es Schizophrenie mit ausgeprägten sedativen Wirkungen und relativ milden extrapyramidalen Symptomen wirksam behandelt . Darüber hinaus wurde es aufgrund seiner Auswirkungen auf das zentrale Nervensystem auf seine potenzielle Verwendung bei anderen neurologischen Erkrankungen untersucht .
5. Wirkmechanismus
Pinoxepinhydrochlorid entfaltet seine Wirkung, indem es Dopaminrezeptoren im Gehirn blockiert, was zur Linderung von Schizophreniesymptomen beiträgt . Es hat auch eine sedative Wirkung aufgrund seiner Wirkung auf Histaminrezeptoren. Zu den molekularen Zielstrukturen der Verbindung gehören Dopamin- und Histaminrezeptoren, die eine entscheidende Rolle bei ihren therapeutischen Wirkungen spielen .
Ähnliche Verbindungen:
Chlorpromazin: Ein weiteres Antipsychotikum mit ähnlichen therapeutischen Wirkungen, aber unterschiedlicher chemischer Struktur.
Thioridazin: Teilt ähnliche antipsychotische Eigenschaften, hat aber ein anderes Nebenwirkungsprofil.
Einzigartigkeit: Pinoxepinhydrochlorid ist einzigartig aufgrund seines Dibenzoxepin-Ringsystems, das es von anderen trizyklischen Antipsychotika unterscheidet. Seine Kombination aus sedativen Wirkungen und milden extrapyramidalen Symptomen macht es zu einer bemerkenswerten Verbindung im Bereich der Psychopharmakologie .
Wirkmechanismus
Pinoxepin Hydrochloride exerts its effects by blocking dopamine receptors in the brain, which helps alleviate symptoms of schizophrenia . It also has a sedative effect due to its action on histamine receptors. The compound’s molecular targets include dopamine and histamine receptors, which play a crucial role in its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Chlorpromazine: Another antipsychotic with similar therapeutic effects but different chemical structure.
Thioridazine: Shares similar antipsychotic properties but has a different side effect profile.
Uniqueness: Pinoxepin Hydrochloride is unique due to its dibenzoxepin ring system, which distinguishes it from other tricyclic antipsychotics. Its combination of sedative effects and mild extrapyramidal symptoms makes it a notable compound in the field of psychopharmacology .
Eigenschaften
IUPAC Name |
2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzoxepin-11-ylidene)propyl]piperazin-1-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O2.2ClH/c24-19-7-8-23-22(16-19)21(20-5-2-1-4-18(20)17-28-23)6-3-9-25-10-12-26(13-11-25)14-15-27;;/h1-2,4-8,16,27H,3,9-15,17H2;2*1H/b21-6-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBVIISFALGUAB-LZWUXPCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337302 | |
| Record name | Pinoxepin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14008-46-9 | |
| Record name | Pinoxepin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinoxepin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PINOXEPIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KE5R66TSY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1678314.png)





![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B1678326.png)




